Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a compound known for its role as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). This compound incorporates isotopically labeled carbon-13 and nitrogen-15, which enhances its utility in biochemical research. Eniluracil itself has been developed to improve the effectiveness of the chemotherapeutic agent 5-fluorouracil (5-FU), which is widely used in cancer treatment, particularly for colorectal and breast cancers. Eniluracil-13C,15N2 is primarily used in studies involving metabolic pathways and enzyme inhibition due to its unique isotopic labeling properties .
Eniluracil-13C,15N2 is synthesized from Eniluracil through specific chemical processes that incorporate the stable isotopes into its molecular structure. The compound is commercially available from various suppliers specializing in chemical reagents for research purposes.
Eniluracil-13C,15N2 belongs to the class of organic compounds known as pyrimidones, specifically under the subclass of pyrimidines and pyrimidine derivatives. It is categorized as a small molecule and has been classified as an investigational drug due to its ongoing research applications in pharmacology and biochemistry .
The synthesis of Eniluracil-13C,15N2 involves several steps that typically include:
The reaction conditions often require specific catalysts and solvents tailored to facilitate the incorporation of isotopes while minimizing side reactions. Industrial production methods are generally conducted in specialized facilities equipped for handling isotopically labeled compounds.
The molecular formula of Eniluracil-13C,15N2 is C6H4N2O2. Its structural representation includes a pyrimidine ring with an ethynyl substituent:
This structure allows for detailed tracking in metabolic studies due to the presence of stable isotopes.
Eniluracil-13C,15N2 participates in various chemical reactions similar to its non-labeled counterpart:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound in biological systems .
Eniluracil-13C,15N2 acts primarily by irreversibly inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the catabolism of 5-fluorouracil. By inhibiting this enzyme, Eniluracil-13C,15N2 increases the bioavailability and efficacy of 5-fluorouracil in cancer treatment. This mechanism is critical for enhancing therapeutic outcomes while potentially reducing side effects associated with traditional chemotherapy .
These properties are relevant for understanding solubility, stability, and reactivity in biological systems .
Eniluracil-13C,15N2 is extensively utilized in scientific research across various fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8